3-(piperidin-1-yl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
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Overview
Description
3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE is a complex heterocyclic compound that belongs to the class of benzimidazoisoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-methacryloyl-2-phenylbenzoimidazoles through radical strategies . This process can be catalyzed by various metal reagents or through visible-light-driven cascade radical cyclization .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using metal-free oxidative acylation/cyclization under visible light, have been developed to meet these goals .
Chemical Reactions Analysis
Types of Reactions
3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazoisoquinolinones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Shares a similar core structure but lacks the piperidine ring.
Pyrimido[1,2-a]benzimidazoles: Another class of nitrogen-containing heterocycles with different biological activities.
Uniqueness
3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE is unique due to the presence of the piperidine ring, which can enhance its biological activity and provide additional sites for chemical modification .
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
17-piperidin-1-yl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C23H19N3O/c27-23-17-8-6-7-15-19(25-13-4-1-5-14-25)12-11-16(21(15)17)22-24-18-9-2-3-10-20(18)26(22)23/h2-3,6-12H,1,4-5,13-14H2 |
InChI Key |
UEVMJXPDIPPFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C5=NC6=CC=CC=C6N5C4=O |
Origin of Product |
United States |
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